molecular formula C8H9ClFNO B1469662 4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride CAS No. 1384265-54-6

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride

Cat. No.: B1469662
CAS No.: 1384265-54-6
M. Wt: 189.61 g/mol
InChI Key: UYHZWXUWYDOLLQ-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C8H9ClFNO and its molecular weight is 189.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing the activity of these enzymes and altering metabolic flux. The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, thereby affecting various biochemical processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby impacting energy production and other metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in the conformation of the target biomolecule, thereby affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound can degrade over time, leading to a decrease in its activity. Under certain conditions, it can remain stable and exert its effects over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. The compound’s interaction with metabolic enzymes can lead to changes in the rate of specific biochemical reactions, thereby affecting the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can be transported across cell membranes by specific transporters or binding proteins, leading to its accumulation in certain cellular compartments. This localization can influence the compound’s activity and its interaction with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity by facilitating its interaction with specific biomolecules or by influencing its stability and degradation .

Biological Activity

4-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the molecular formula C8H9ClFNOC_8H_9ClFNO and is characterized by the presence of a fluorine atom, a dihydrobenzofuran ring, and an amine group. These features contribute to its diverse biological activities.

This compound interacts with specific molecular targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, while the amine group plays a crucial role in modulating the activity of these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of benzofuran compounds. While specific data on this compound is limited, related compounds exhibit notable antibacterial and antifungal activities. For instance:

CompoundActivityMIC (µM)
Compound AS. aureus5.64
Compound BE. coli13.40
Compound CC. albicans16.69

These values suggest that similar compounds may possess significant antimicrobial properties, warranting further investigation into this compound's effectiveness against various pathogens .

Neuropharmacological Effects

The compound has been explored for its potential as a precursor in drug development targeting neurological disorders. It has shown promise as a D3 dopamine receptor agonist, which is crucial for treating conditions like Parkinson's disease and schizophrenia. In studies evaluating D3 receptor activity:

Compound IDD3R Agonist Activity (EC50)D2R Agonist Activity (EC50)
1710 nMInactive
2278 nMInactive
398 nM>100,000 nM

These findings indicate that compounds with similar structures can selectively activate dopamine receptors, suggesting therapeutic potential in neuropharmacology .

Case Studies

Several case studies have investigated the biological activity of related benzofuran compounds:

  • Study on Antibacterial Properties :
    • Researchers synthesized various benzofuran derivatives and tested their antibacterial efficacy against Gram-positive and Gram-negative bacteria.
    • Results indicated that certain derivatives exhibited MIC values as low as 0.25 µg/mL against resistant strains .
  • Neuropharmacological Evaluation :
    • A study focused on the agonistic effects on dopamine receptors highlighted the potential of benzofuran derivatives in treating neurodegenerative diseases.
    • The findings demonstrated selective activation of D3 receptors with minimal side effects .

Properties

IUPAC Name

4-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO.ClH/c9-5-2-1-3-7-8(5)6(10)4-11-7;/h1-3,6H,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYHZWXUWYDOLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=CC=C2F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384265-54-6
Record name 4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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